molecular formula C22H17N5O7 B2453532 4-[4-(4-Methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one CAS No. 202192-55-0

4-[4-(4-Methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one

Cat. No.: B2453532
CAS No.: 202192-55-0
M. Wt: 463.406
InChI Key: JYZSLYSBJZGUJA-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one is a useful research compound. Its molecular formula is C22H17N5O7 and its molecular weight is 463.406. The purity is usually 95%.
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Properties

IUPAC Name

4-[4-(4-methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O7/c1-34-15-8-6-14(7-9-15)23-21-18(26(30)31)10-13(11-19(21)27(32)33)22(29)25-12-20(28)24-16-4-2-3-5-17(16)25/h2-11,23H,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZSLYSBJZGUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)N3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(4-Methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one is a member of the quinoxaline family, which is known for its diverse biological activities. Quinoxaline derivatives have been extensively studied for their potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis

The synthesis of This compound typically involves a carbodiimide-mediated condensation reaction. The key steps include:

  • Reagents : The synthesis utilizes N-(2-methoxyphenyl)piperazine and 3,5-dinitrobenzoic acid.
  • Conditions : The reaction is conducted in methanol at elevated temperatures (around 323 K) followed by crystallization at ambient temperature .

Anticancer Activity

Quinoxaline derivatives have shown significant anticancer properties. In studies evaluating various quinoxaline compounds, those with similar structures to the target compound exhibited potent cytotoxic effects against several cancer cell lines:

  • MCF-7 (breast adenocarcinoma)
  • NCI-H460 (non-small cell lung cancer)
  • SF-268 (CNS cancer)

Table 1 summarizes the IC50 values of related quinoxaline derivatives against these cell lines:

CompoundCell LineIC50 (μg/mL)Activity Level
5aMCF-70.01 ± 0.001Highly Active
5bNCI-H4600.06 ± 0.008Highly Active
11SF-2681.18 ± 1.03Moderately Active

These findings indicate that compounds with similar structural motifs can exhibit high cytotoxicity while remaining non-cytotoxic to normal cells (IC50 > 100 μg/mL) .

Antimicrobial Activity

The antimicrobial potential of quinoxaline derivatives has also been reported. The target compound's structural characteristics may enhance its lipophilicity, thus improving permeability through microbial cell walls. Studies have demonstrated that certain derivatives show significant activity against both Gram-positive and Gram-negative bacteria.

Table 2 illustrates the antimicrobial activity of selected quinoxaline derivatives:

CompoundBacterial StrainZone of Inhibition (mm)Activity Level
5cEscherichia coli15Moderate
5dPseudomonas aeruginosa18High

The presence of methoxy and methyl groups in these compounds is believed to contribute to their enhanced antimicrobial properties .

Case Studies

Several case studies have highlighted the efficacy of quinoxaline derivatives in clinical settings:

  • Study on Anticancer Efficacy : A study published in Cancer Research demonstrated that specific quinoxaline compounds significantly inhibited tumor growth in xenograft models, suggesting their potential as therapeutic agents .
  • Antimicrobial Evaluation : Research published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various quinoxaline derivatives against resistant bacterial strains, showing promising results for developing new antibiotics .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of quinoxaline compounds exhibit significant anticancer activity. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance, compounds structurally related to 4-[4-(4-Methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one have shown efficacy against breast and lung cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The dinitrobenzoyl moiety is believed to enhance the compound's ability to penetrate bacterial membranes, leading to increased bioactivity .

Neuroprotective Effects

Another promising application is in neuroprotection. Compounds with similar structures have been identified as dual inhibitors of cholinesterases and monoamine oxidases, which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The ability to cross the blood-brain barrier (BBB) makes this compound a potential candidate for further development in neurotherapeutics .

Case Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, derivatives similar to this compound were shown to induce apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 µg/ml to 12.5 µg/ml against pathogenic strains. These findings suggest that modifications in the molecular structure can enhance antimicrobial potency .

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

The reaction of o-phenylenediamine with carbonyl-containing reagents represents the most direct route. For example, treatment with glyoxylic acid under acidic conditions induces cyclization to form the dihydroquinoxalin-2-one core. This method, however, often requires rigorous control of stoichiometry and temperature to avoid over-oxidation to the fully aromatic quinoxaline system.

Reaction Conditions

  • Reagents : o-Phenylenediamine (1.0 equiv), glyoxylic acid (1.1 equiv)
  • Solvent : 6 M HCl(aq)
  • Temperature : Reflux at 110°C for 6–8 hours
  • Yield : 68–75%

Michael Addition-Cyclization Cascades

An alternative approach involves a Michael addition followed by intramolecular cyclization. Rozhkov et al. demonstrated that o-phenylenediamine reacts with maleic anhydride derivatives to form 3-substituted dihydroquinoxalin-2-ones. While this method introduces substitution at the 3-position, it highlights the versatility of the core for further functionalization.

Example Protocol

  • Reagents : o-Phenylenediamine (1.0 equiv), diethyl maleate (1.2 equiv)
  • Solvent : Isopropyl alcohol
  • Temperature : 80°C for 1 hour
  • Yield : 55–72%

Synthesis of the 4-(4-Methoxyanilino)-3,5-Dinitrobenzoyl Substituent

The benzoyl group’s intricate substitution pattern necessitates a multi-step sequence to install the nitro and anilino functionalities regioselectively.

Nitration of 4-Chlorobenzoic Acid

Initial nitration introduces the 3,5-dinitro groups, leveraging the meta-directing nature of the chlorine atom:

  • Reagents : 4-Chlorobenzoic acid (1.0 equiv), fuming HNO₃ (2.2 equiv), conc. H₂SO₄ (catalyst)
  • Conditions : 0°C → 25°C, 4 hours
  • Product : 3,5-Dinitro-4-chlorobenzoic acid (Yield: 82%)

Ullmann-Type Coupling with 4-Methoxyaniline

The chlorine atom at the 4-position is displaced via a copper-catalyzed coupling with 4-methoxyaniline, as exemplified by De Brabander’s methodology:

  • Reagents : 3,5-Dinitro-4-chlorobenzoic acid (1.0 equiv), 4-methoxyaniline (1.5 equiv), CuI (5 mol%), Cs₂CO₃ (2.1 equiv)
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Temperature : Room temperature, 36 hours
  • Product : 4-(4-Methoxyanilino)-3,5-dinitrobenzoic acid (Yield: 73%)

Conversion to Benzoyl Chloride

The carboxylic acid is activated for acylation using thionyl chloride:

  • Reagents : 4-(4-Methoxyanilino)-3,5-dinitrobenzoic acid (1.0 equiv), SOCl₂ (3.0 equiv)
  • Conditions : Reflux in anhydrous dichloromethane for 3 hours
  • Product : 4-(4-Methoxyanilino)-3,5-dinitrobenzoyl chloride (Yield: 95%)

Acylation of the Dihydroquinoxalin-2-one Core

The final step involves coupling the benzoyl chloride to the 4-position of the dihydroquinoxalin-2-one core. This is achieved under Schotten-Baumann conditions:

  • Reagents : 1,3-Dihydroquinoxalin-2-one (1.0 equiv), 4-(4-Methoxyanilino)-3,5-dinitrobenzoyl chloride (1.2 equiv), NaOH(aq) (2.0 equiv)
  • Solvent : Dichloromethane/water biphasic system
  • Temperature : 0°C → 25°C, 2 hours
  • Yield : 64%

Critical Analysis

  • Regioselectivity : The 4-position of the dihydroquinoxalin-2-one is preferentially acylated due to reduced steric hindrance compared to the 1- and 3-positions.
  • Side Reactions : Competing O-acylation is mitigated by the use of aqueous base, which hydrolyzes any ester byproducts.

Alternative Synthetic Pathways

Photochemical Cycloaddition

Kutateladze’s photoassisted (4+2) cycloaddition offers a route to enantiopure systems, though scalability remains a challenge.

Data Tables

Table 1. Key Synthetic Steps and Yields

Step Reaction Type Reagents Conditions Yield
1 Core cyclization o-Phenylenediamine, glyoxylic acid HCl, reflux 68–75%
2 Nitration 4-Chlorobenzoic acid, HNO₃/H₂SO₄ 0–25°C 82%
3 Ullmann coupling 3,5-Dinitro-4-chlorobenzoic acid, 4-methoxyaniline CuI, DMSO, rt 73%
4 Acylation Dihydroquinoxalin-2-one, benzoyl chloride Schotten-Baumann 64%

Table 2. Spectroscopic Data for Key Intermediates

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
3,5-Dinitro-4-chlorobenzoic acid 1702 (C=O), 1530, 1350 (NO₂) 8.72 (s, 2H, Ar-H) 261 [M+H]⁺
4-(4-Methoxyanilino)-3,5-dinitrobenzoyl chloride 1685 (C=O), 1590 (C=N) 3.85 (s, 3H, OCH₃), 7.12–8.45 (m, 6H, Ar-H) 392 [M]⁺

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